

Unveiling Target Engagement of AZD3147: A Comparative Phospho-proteomics Guide

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Compound of Interest

Compound Name: AZD3147

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This guide provides a comparative analysis of **AZD3147**, a potent and selective dual inhibitor of mTORC1 and mTORC2, against other well-characterized mTOR inhibitors, Rapamycin and Torin1.^[1] Through the lens of phospho-proteomics, we delineate the specific molecular signatures of target engagement for each compound, offering valuable insights for researchers in oncology and cellular signaling.

Introduction to AZD3147 and mTOR Inhibition

AZD3147 is an ATP-competitive inhibitor that targets both mTORC1 and mTORC2 complexes, key regulators of cell growth, proliferation, and metabolism.^[1] Unlike the allosteric mTORC1 inhibitor Rapamycin, **AZD3147** and the ATP-competitive inhibitor Torin1 offer a more complete blockade of mTOR signaling. This guide utilizes quantitative phospho-proteomics to substantiate target engagement by showcasing the differential phosphorylation of downstream mTOR substrates.

Comparative Analysis of mTOR Inhibitor-Induced Phosphorylation Changes

To objectively assess the target engagement of **AZD3147**, we present a synthesized comparison of its effects on key mTORC1 and mTORC2 substrates against Rapamycin and

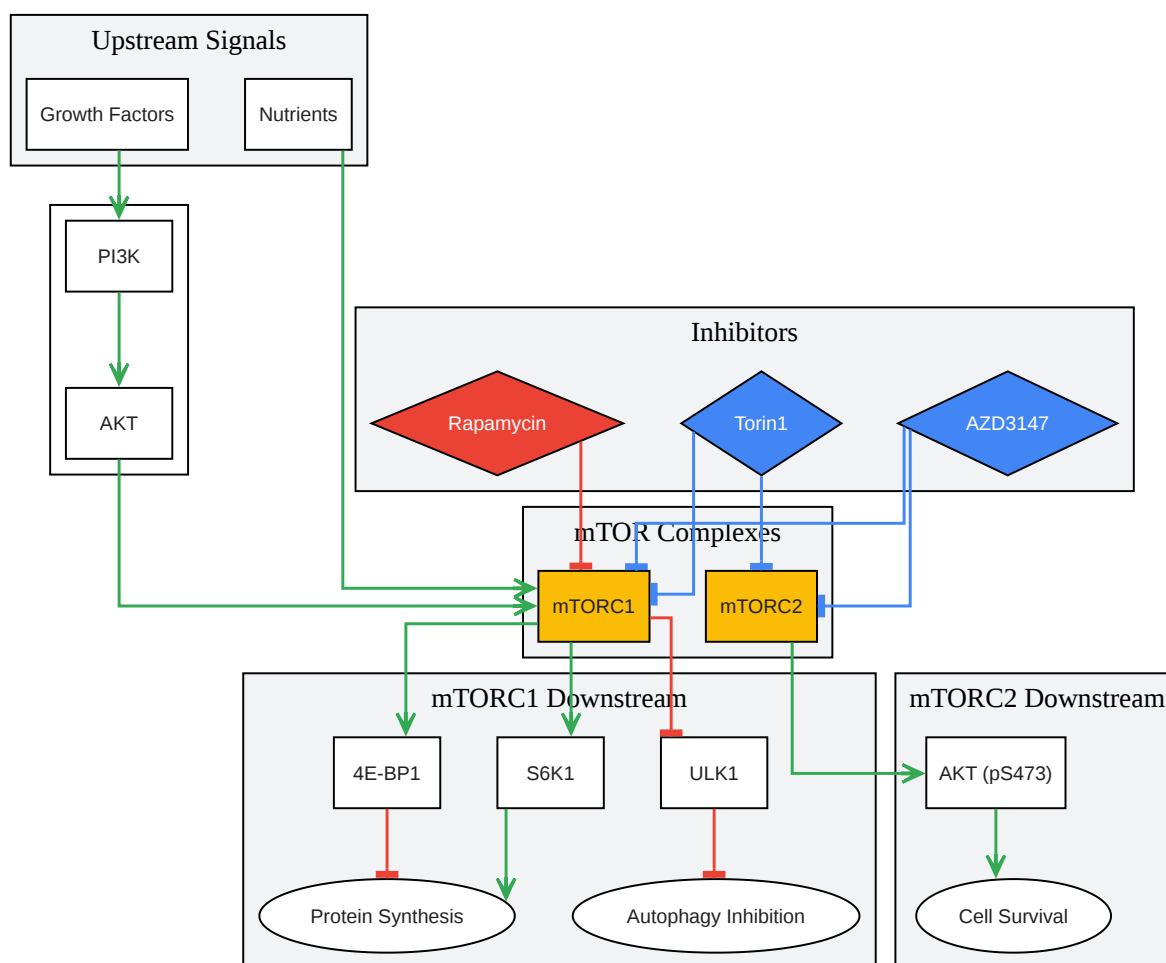
Torin1. The following table summarizes the expected changes in phosphorylation of well-established downstream effectors based on existing literature.

Target Protein	Phosphorylation Site	Function	Expected Fold Change in Phosphorylation
AZD3147			
mTORC1 Substrates			
4E-BP1	Thr37/46	Inhibits cap-dependent translation	↓↓↓
4E-BP1	Ser65	Inhibits cap-dependent translation	↓↓↓
S6K1	Thr389	Promotes protein synthesis and cell growth	↓↓↓
ULK1	Ser757	Inhibits autophagy	↓↓↓
mTORC2 Substrates			
AKT	Ser473	Promotes cell survival and proliferation	↓↓↓
PRAS40	Thr246	Component of mTORC1, phosphorylation by AKT relieves its inhibition of mTORC1	↓↓↓

Table 1: Comparative Effects of mTOR Inhibitors on Key Downstream Substrates. This table summarizes the anticipated fold changes in phosphorylation of key mTORC1 and mTORC2 substrates following treatment with **AZD3147**, Rapamycin, and Torin1. Data is synthesized from multiple phospho-proteomic studies on mTOR inhibitors. (↓↓↓: Strong Decrease; ↓↓: Moderate Decrease; ↓: Slight Decrease; ↑/↔: Increase or No Change)

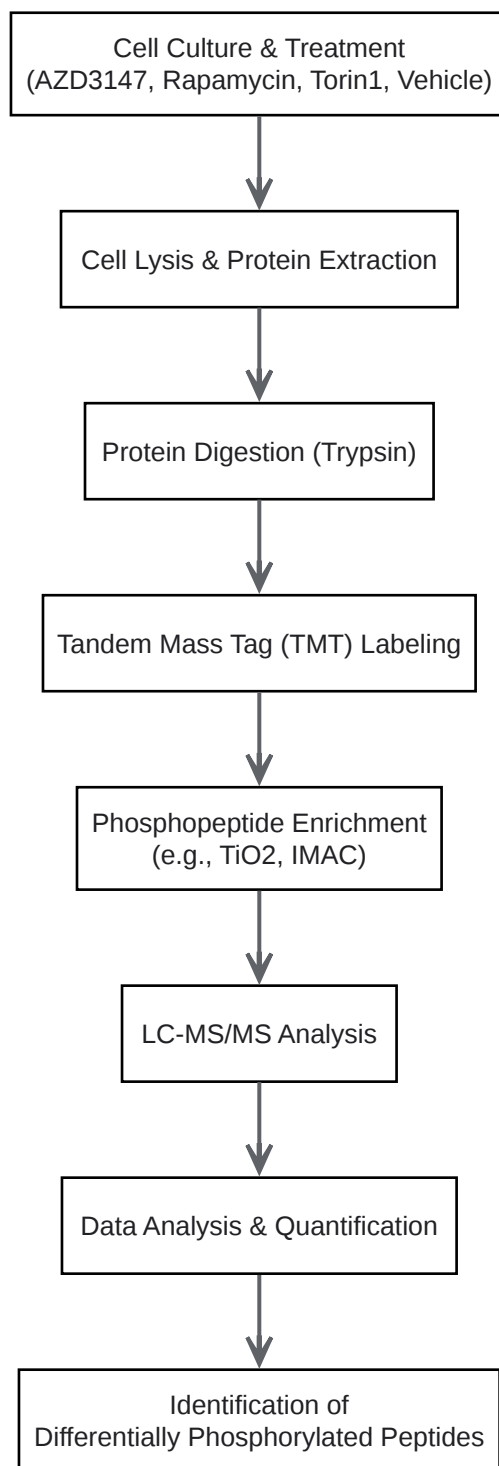
Visualizing the mTOR Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams illustrate the mTOR signaling pathway and a generalized phospho-proteomics workflow.



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Caption: mTOR Signaling Pathway with Inhibitor Targets.



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Caption: Quantitative Phospho-proteomics Workflow.

Detailed Experimental Protocol: Quantitative Phospho-proteomics for mTOR Target Engagement

This protocol provides a generalized framework for assessing the target engagement of mTOR inhibitors using quantitative mass spectrometry.

1. Cell Culture and Treatment:

- Culture a suitable cancer cell line (e.g., MCF7, U87MG) to 70-80% confluency.
- Serum-starve the cells for 12-24 hours to reduce basal mTOR activity.
- Treat cells with **AZD3147** (e.g., 100 nM), Rapamycin (e.g., 20 nM), Torin1 (e.g., 250 nM), or vehicle control (DMSO) for a specified time (e.g., 2 hours).

2. Cell Lysis and Protein Extraction:

- Wash cells with ice-cold PBS and lyse in a urea-based buffer containing phosphatase and protease inhibitors.
- Sonicate the lysate to shear DNA and clarify by centrifugation.
- Determine protein concentration using a BCA assay.

3. Protein Digestion:

- Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
- Dilute the lysate to reduce urea concentration and digest proteins with sequencing-grade trypsin overnight at 37°C.

4. Tandem Mass Tag (TMT) Labeling:

- Desalt the peptide digests using C18 solid-phase extraction (SPE) cartridges.
- Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.

- Combine the labeled peptide samples in equal amounts.

5. Phosphopeptide Enrichment:

- Enrich for phosphopeptides from the combined, labeled peptide mixture using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
- Wash the enrichment resin extensively to remove non-phosphorylated peptides.
- Elute the phosphopeptides using a high-pH buffer.

6. LC-MS/MS Analysis:

- Desalt the enriched phosphopeptides using C18 SPE.
- Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
- Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

7. Data Analysis and Quantification:

- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
- Search the data against a human protein database to identify peptides and proteins.
- Quantify the relative abundance of phosphopeptides across the different treatment conditions based on the TMT reporter ion intensities.
- Normalize the data and perform statistical analysis to identify significantly regulated phosphorylation sites.

Conclusion

This comparative guide demonstrates the utility of phospho-proteomics in confirming the target engagement of **AZD3147**. By providing a clear overview of its effects on the mTOR signaling cascade in comparison to other inhibitors, this document serves as a valuable resource for

researchers investigating novel cancer therapeutics. The detailed experimental protocol offers a practical foundation for laboratories to independently validate and expand upon these findings.

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References

- 1. Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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